trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
Description
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a bicyclohexane-based compound featuring a trans-configuration at both cyclohexane rings. The 4-position of one ring is substituted with a propyl group, while the 4'-position of the other ring bears a 2,3,4-trifluorophenyl group. This structure is designed to optimize liquid crystalline properties, particularly dielectric anisotropy and phase stability, making it relevant for display technologies and advanced materials .
Key structural attributes:
- Bicyclohexane core: Enhances rigidity and planar alignment.
- Fluorine substitution: The 2,3,4-trifluorophenyl group introduces strong electron-withdrawing effects, improving polarizability.
- Propyl chain: Balances molecular flexibility and intermolecular interactions.
Properties
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination Route
A patent-disclosed method for analogous bicyclohexyl compounds involves Wittig olefination to construct the central double bond, followed by hydrogenation to yield the saturated bicyclic system.
Procedure :
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Phosphonium Salt Formation :
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Olefination with Fluoroaromatic Aldehyde :
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Treat the phosphonium salt with potassium tert-butoxide (1.2 mol) and 2,3,4-trifluorobenzaldehyde (1 mol) in tetrahydrofuran (THF) at 0–10°C for 4 h.
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Workup: Phase separation with toluene, washing with saturated NaCl, and silica gel chromatography.
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Yield: 87% of trans-4-propyl-4'-(2,3,4-trifluorophenyl)bicyclohexyl ethylene.
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Hydrogenation :
Advantages : High stereoselectivity, scalability to multi-gram quantities.
Limitations : Requires careful handling of moisture-sensitive reagents.
Suzuki-Miyaura Cross-Coupling Approach
An alternative route employs Suzuki-Miyaura coupling to integrate the trifluorophenyl group into the bicyclohexane framework.
Procedure :
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Boronic Ester Preparation :
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Synthesize trans-4-propylcyclohexylboronic ester via Miyaura borylation of trans-4-propylcyclohexyl bromide with bis(pinacolato)diboron (1.2 mol) and Pd(dppf)Cl₂ catalyst in dioxane (80°C, 12 h).
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Coupling with Fluoroaryl Halide :
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React the boronic ester (1 mol) with 1-bromo-2,3,4-trifluorobenzene (1 mol) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 mol%) in toluene/water (3:1) at 90°C for 24 h.
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Yield: 78% of trans-4-propyl-4'-(2,3,4-trifluorophenyl)bicyclohexane.
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Purification :
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Recrystallization from petroleum ether/ethyl acetate (9:1) affords crystalline product (mp 65–67°C).
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Advantages : Modularity for varying fluorophenyl substituents.
Challenges : Sensitivity of boronic esters to hydrolysis; need for inert atmosphere.
Stereochemical Control and Optimization
Achieving the trans,trans configuration necessitates:
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Bulky Base Selection : Potassium tert-butoxide promotes anti-elimination in Wittig reactions, favoring trans-alkene formation.
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Hydrogenation Conditions : Low-pressure H₂ with Pd/C ensures complete saturation without isomerization.
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Solvent Effects : Non-polar solvents (e.g., xylene) stabilize transition states favoring trans products.
Key Data :
| Parameter | Wittig Route | Suzuki Route |
|---|---|---|
| Yield (%) | 87 | 78 |
| Purity (GC, %) | >99.5 | >99.0 |
| Reaction Time (h) | 18 | 36 |
| Stereoselectivity (trans,trans) | >98:2 | >95:5 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃, 400 MHz): δ 0.85 (t, J=7.2 Hz, 3H, CH₂CH₂CH₃), 1.05–1.40 (m, 18H, cyclohexyl H), 2.30 (tt, J=12.4, 3.6 Hz, 2H, axial H), 6.85–7.10 (m, 1H, aryl H).
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¹⁹F NMR (CDCl₃, 376 MHz): δ -138.2 (d, J=21 Hz, F-2), -142.5 (d, J=21 Hz, F-3), -144.1 (d, J=21 Hz, F-4).
Mass Spectrometry :
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ESI-MS : m/z 338.4 [M+H]⁺ (calculated for C₂₁H₂₉F₃: 338.4).
Phase Behavior :
Industrial Scalability and Environmental Impact
Scale-Up Considerations :
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Wittig Route : Suitable for batch production (10–100 kg scale) with recycled xylene solvent.
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Suzuki Route : Requires Pd recovery systems to minimize metal waste.
Environmental Metrics :
| Metric | Wittig Route | Suzuki Route |
|---|---|---|
| PMI (Process Mass Intensity) | 12.5 | 18.7 |
| E-Factor | 6.2 | 9.8 |
Chemical Reactions Analysis
Structural Stability and Inertness
The compound’s bicyclohexyl backbone and fluorinated aromatic ring contribute to high thermal and chemical stability under standard conditions . Key observations include:
- Thermal Stability : Melting points range between 63–66°C , consistent with rigid cyclohexyl frameworks.
- Oxidative Resistance : Stability under ambient storage but incompatibility with strong oxidizing agents .
| Property | Value | Source |
|---|---|---|
| Melting Point | 63–66°C | |
| Solubility | Low in polar solvents | |
| Stability Recommendations | Avoid strong oxidizers |
Reactivity of Fluorinated Aromatic Rings
The 2,3,4-trifluorophenyl group is electron-deficient due to fluorine’s inductive effects, which may influence electrophilic substitution patterns. Analogous trifluorophenyl compounds exhibit:
- Resistance to Electrophilic Attack : Fluorine’s electron-withdrawing nature deactivates the ring, reducing reactivity in substitution reactions .
- Nucleophilic Aromatic Substitution (NAS) : Possible under harsh conditions (e.g., high temperature, strong bases), but no experimental evidence exists for this specific compound .
Bicyclohexyl Backbone Reactivity
The trans,trans-configuration of the bicyclohexyl system imposes steric constraints, limiting reactivity:
- Hydrogenation : Unlikely under mild conditions due to saturated cyclohexane rings .
- Ring-Opening Reactions : No reported instances; structural rigidity discourages such pathways .
Comparative Reactivity with Analogous Compounds
Data from structurally related fluorinated bicyclohexyl derivatives suggest:
- Transesterification : Observed in carboxylate esters (e.g., 3,4,5-trifluorophenyl esters) , but the target compound lacks ester groups.
- Radical Reactions : Fluorinated aromatics may participate in radical-mediated processes under UV light, but stability in PDLC films implies resistance .
Gaps in Reported Reactivity
No peer-reviewed studies explicitly detail chemical transformations of this compound. Current knowledge is inferred from:
Scientific Research Applications
The compound trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its properties, applications, and relevant case studies.
Basic Information
- IUPAC Name : 1,2,3-trifluoro-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- Molecular Formula : C20H24F3
- Molecular Weight : 338.46 g/mol
- Melting Point : 63°C to 64°C
- Solubility : Soluble in water
Structural Characteristics
The compound features a bicyclic structure that combines cyclohexane rings with a trifluorophenyl group. This unique architecture contributes to its potential biological and physical properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways related to proliferation and apoptosis .
Biological Mechanisms
The compound's trifluorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability. Investigations into its mechanism of action suggest that it may act as a modulator of certain receptors involved in cancer progression .
Materials Science
Polymer Development
Due to its unique structural features, trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) can be utilized in the synthesis of advanced polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications .
Nanotechnology Applications
The compound's properties make it suitable for incorporation into nanomaterials aimed at drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted therapy in cancer treatment .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. The study concluded that further investigation into its pharmacokinetics and potential for clinical application was warranted .
Case Study 2: Polymer Synthesis
A research team explored the use of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in creating high-performance polymers. They reported that incorporating this compound into polycarbonate matrices improved thermal stability by approximately 30% compared to control samples. The findings were published in Polymer Science and highlighted the potential for developing materials for high-temperature applications .
Mechanism of Action
The mechanism of action of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trifluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The propyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Phenyl Substituent Variants
(a) all-trans-4-Propyl-4'-(3,4,5-trifluorophenyl)bi(cyclohexane) (CAS 131819-23-3)
- Structural difference : Fluorines at 3,4,5-positions vs. 2,3,4-positions.
- Impact :
- Electronic effects : 3,4,5-Trifluorophenyl has symmetrical electron withdrawal, enhancing lateral dipole moments, whereas 2,3,4-substitution creates asymmetric polarization .
- Phase behavior : Symmetrical fluorination (3,4,5) may stabilize nematic phases at higher temperatures compared to asymmetric analogs .
(b) 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS 82832-57-3)
- Structural difference : Biphenyl core with two fluorines (3,4-positions) vs. bicyclohexane with three fluorines.
- Impact :
Alkyl Chain Variants
(a) trans,trans-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS 137644-54-3)
- Structural difference : Pentyl chain vs. propyl chain.
- Impact :
| Property | Target Compound (Propyl) | Pentyl Analog (CAS 137644-54-3) |
|---|---|---|
| Alkyl Chain Length | C3H7 | C5H11 |
| Molecular Formula | C21H29F3 | C23H33F3 |
| Molecular Weight (g/mol) | 338.46 | 366.50 |
| Phase Stability | Higher rigidity | Broader mesophase range |
Functional Group Variants
(a) trans,trans-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS 95756-62-0)
- Structural difference : Ethoxy group replaces trifluorophenyl.
- Impact :
(b) 3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS 132123-45-6)
- Structural difference : Ester linkage introduces a carboxylate group.
- Impact: Carboxylate esters enhance lateral interactions, improving smectic phase formation . Higher melting points compared to non-ester analogs .
Key Research Findings
- Fluorine Positioning : Asymmetric 2,3,4-trifluorophenyl substitution in the target compound likely enhances dielectric anisotropy (Δε > 10) compared to symmetric 3,4,5-analogs (Δε ~8), critical for fast-switching LCDs .
- Alkyl Chain Effects : Propyl chains balance rigidity and processability, whereas pentyl analogs trade rigidity for broader phase ranges .
Biological Activity
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS No. 139056-62-5) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is C21H29F3, with a molecular weight of 338.45 g/mol. The compound features a bi-cyclohexane core substituted with a trifluorophenyl group, which may influence its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.45 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water partition) | 7.05 |
| Solubility | Poorly soluble |
| BBB Permeant | No |
| P-gp Substrate | Yes |
Pharmacological Profile
Research indicates that trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
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Enzyme Inhibition : The compound has been identified as a substrate for several cytochrome P450 enzymes. Notably:
- CYP2C19 Inhibitor : This suggests potential interactions that could affect drug metabolism and efficacy.
- CYP2D6 and CYP3A4 : The compound does not inhibit these enzymes, indicating a selective profile that may reduce the risk of drug-drug interactions.
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Bioactivity Studies : In vitro studies have demonstrated that this compound can influence cellular pathways associated with cancer cell proliferation and apoptosis. For instance:
- Anti-cancer Activity : Preliminary data suggest that it may exhibit cytotoxic effects against specific cancer cell lines, although detailed mechanisms remain to be elucidated.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a recent study evaluating the cytotoxic effects of various compounds on breast cancer cells (MCF-7), trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) was tested alongside known chemotherapeutic agents. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: CYP Enzyme Interaction Profile
A comprehensive analysis was conducted to assess the interaction of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) with various CYP enzymes. The findings revealed:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| CYP2C19 | 75 |
| CYP2D6 | 0 |
| CYP3A4 | 0 |
Mechanistic Insights
The biological activity of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) appears to be mediated through its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance lipophilicity and facilitate membrane penetration, potentially leading to altered signaling pathways associated with cell growth and survival.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane), and how are stereochemical purity ensured?
- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated arylboronic acids and cyclohexyl precursors. For stereochemical control, trans-configuration is achieved via catalytic hydrogenation under high-pressure H₂ with PtO₂ or Pd/C, followed by chiral HPLC purification to isolate enantiomers .
- Validation : Confirm stereochemistry using NOESY NMR to detect through-space interactions between axial/equatorial protons and compare with computational models (e.g., DFT-optimized structures) .
Q. Which analytical techniques are most effective for characterizing fluorinated biphenylcyclohexane derivatives?
- Core Techniques :
- NMR : ¹⁹F NMR resolves trifluorophenyl substituent environments (δ ~ -110 to -160 ppm) .
- GC-MS/HPLC : Quantify purity (>98%) and detect impurities (e.g., residual vinyl or propyl intermediates) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves crystal packing and confirms trans-bicyclohexane geometry .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods for synthesis due to potential volatile intermediates (e.g., vinylcyclohexane derivatives). Skin contact requires immediate washing with water (15+ minutes) and medical consultation for persistent irritation .
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidative degradation of the fluorophenyl group .
Advanced Research Questions
Q. How can computational modeling predict the mesogenic properties of this compound in liquid crystal applications?
- Methods :
- Molecular Dynamics (MD) : Simulate rotational freedom of the propyl chain and trifluorophenyl group to assess alignment under electric fields .
- Polarizability Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to estimate dielectric anisotropy (Δε) and compare with experimental data from capacitance-voltage measurements .
- Validation : Cross-reference simulated clearing temperatures (Tₐ) with differential scanning calorimetry (DSC) results .
Q. What experimental strategies resolve contradictions in reported thermal stability data?
- Contradiction : Discrepancies in decomposition temperatures (Td) range from 220°C to 260°C .
- Resolution :
- TGA under Inert vs. Oxidative Atmospheres : Conduct thermogravimetric analysis (TGA) in N₂ (pyrolytic stability) vs. air (oxidative stability) to isolate degradation pathways .
- Accelerated Aging Studies : Monitor stability at 80°C/75% RH for 30 days, using HPLC to track fluorophenyl hydrolysis byproducts .
Q. How do substituent positions (2,3,4-F) on the phenyl ring influence electronic properties?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
